1-(Tert-butyl) 3-ethyl 4-(isobutylamino)piperidine-1,3-dicarboxylate
Overview
Description
Scientific Research Applications
Efficient and Practical Asymmetric Synthesis
An efficient synthesis method was developed for a compound that is a useful intermediate for the synthesis of nociceptin antagonists. This synthesis involves diastereoselective reduction and isomerization steps, applicable for large-scale operations, yielding enantiomerically pure compounds with potential pharmaceutical applications (Jona et al., 2009).
Novel Synthesis of p38 MAP Kinase Inhibitor
Research has led to the development of a novel synthesis for a p38 MAP kinase inhibitor, potentially useful for treating rheumatoid arthritis and psoriasis. This synthesis includes a tandem Heck-lactamization and a highly chemoselective Grignard addition, demonstrating a large-scale preparation viable for drug development programs (Chung et al., 2006).
X-ray Studies on Piperidine Derivatives
X-ray studies have revealed the molecular structures of certain piperidine derivatives, providing insights into their potential as intermediates for the development of various pharmaceuticals. These studies offer a deeper understanding of the stereochemistry and molecular packing of these compounds, which is crucial for their application in drug synthesis (Didierjean et al., 2004).
Synthesis of Small Molecule Anticancer Drugs
A synthesis method was established for an important intermediate used in small molecule anticancer drugs. This work highlights the significance of developing and optimizing synthetic routes for compounds that play critical roles in the fight against cancer (Zhang et al., 2018).
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-(2-methylpropylamino)piperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O4/c1-7-22-15(20)13-11-19(16(21)23-17(4,5)6)9-8-14(13)18-10-12(2)3/h12-14,18H,7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDLBDMYONTII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1NCC(C)C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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